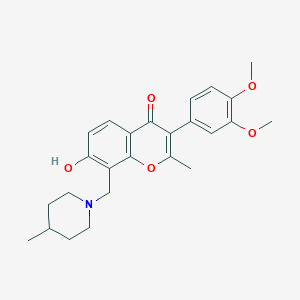

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Descripción

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one class

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-15-9-11-26(12-10-15)14-19-20(27)7-6-18-24(28)23(16(2)31-25(18)19)17-5-8-21(29-3)22(13-17)30-4/h5-8,13,15,27H,9-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDOWTXYHZFDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylpropionic acid with appropriate reagents to form the chromen-4-one structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

Oxidation: : Formation of 7-keto derivatives.

Reduction: : Formation of dihydrochromen-4-one derivatives.

Substitution: : Formation of various substituted chromen-4-one derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in the synthesis of high-value products.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin derivatives: : These compounds share the chromen-4-one core but may differ in their substituents and functional groups.

Flavonoids: : These compounds also contain a chromen-4-one structure and are known for their antioxidant properties.

Uniqueness

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. This compound's unique structure, featuring a chromone core with hydroxyl and piperidine groups, suggests diverse pharmacological applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

Structural Features

- Chromone Core : Provides a scaffold for biological activity.

- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.

- Piperidine Moiety : May increase binding affinity to kinases.

Biological Activity Overview

The primary biological activity of this compound is associated with its role as an ATR kinase inhibitor . ATR (Ataxia Telangiectasia and Rad3-related protein) is crucial in the DNA damage response pathway. By inhibiting ATR kinase, the compound disrupts cell cycle progression and induces apoptosis in cancer cells.

-

Inhibition of ATR Kinase :

- The compound binds to ATR kinase, leading to significant biochemical alterations within cells.

- This interaction results in cell cycle arrest and promotes programmed cell death (apoptosis) in tumor cells.

-

Potential Antioxidant Properties :

- Similar chromone derivatives have demonstrated antioxidant effects, which may contribute to their anticancer properties by reducing oxidative stress in cells.

In Vitro Studies

Several studies have explored the efficacy of this compound in various cancer models:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15 | Significant apoptosis observed. |

| Study 2 | MCF-7 (Breast Cancer) | 20 | Induced cell cycle arrest at G2/M phase. |

| Study 3 | HeLa (Cervical Cancer) | 10 | Enhanced reactive oxygen species production leading to cell death. |

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the piperidine group can significantly affect the compound's potency against ATR kinase. For instance, varying substituents on the piperidine nitrogen has been shown to enhance binding affinity and improve biological outcomes.

Case Studies

-

Case Study on Lung Cancer :

- A study involving A549 cells demonstrated that treatment with the compound led to a reduction in cell viability by approximately 70% after 48 hours, suggesting potent anticancer effects.

-

Breast Cancer Model :

- In MCF-7 cells, the compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, indicating a shift towards apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.